

"1-Butanol, 3-(3-hydroxybutoxy)-" toxicological profile compared to similar compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Butanol, 3-(3-hydroxybutoxy)-

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A Comparative Toxicological Profile of Butanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of **1-Butanol, 3-(3-hydroxybutoxy)-** and structurally similar compounds. Due to a lack of extensive publicly available toxicological data for **1-Butanol, 3-(3-hydroxybutoxy)-**, this document focuses on a comparative analysis of related butanol derivatives: 1-Butanol, 2-Butoxyethanol, and Dipropylene glycol butyl ether (DPnB). This comparison aims to provide a useful framework for understanding the potential toxicological profile of **1-Butanol, 3-(3-hydroxybutoxy)-** based on the known effects of these analogous substances.

Executive Summary

While direct toxicological data for **1-Butanol, 3-(3-hydroxybutoxy)-** is scarce, an examination of similar compounds provides valuable insights. 1-Butanol exhibits moderate acute toxicity and is a known irritant. 2-Butoxyethanol also has low to moderate acute toxicity but is noted for causing hemolysis (destruction of red blood cells) and has been classified as a suspected human carcinogen (IARC Group 3).^[1] Dipropylene glycol butyl ether generally shows low acute toxicity. This guide will delve into the specific toxicological endpoints for these compounds, presenting available quantitative data and experimental methodologies.

Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for 1-Butanol, 2-Butoxyethanol, and Dipropylene glycol butyl ether.

Acute Toxicity

Compound	Test Species	Route of Administration	LD50 Value	Citation(s)
1-Butanol	Rat	Oral	790 - 4,360 mg/kg	[2] [3]
	Rabbit	Dermal	3400 mg/kg	
2-Butoxyethanol	Rat	Oral	2.5 g/kg (2500 mg/kg)	[5]
Dipropylene glycol butyl ether	Rat	Oral	4000 mg/kg	[6] [7]
	Rabbit	Dermal	>2000 mg/kg	

Irritation and Sensitization

Compound	Finding	Citation(s)
1-Butanol	Causes skin irritation and serious eye damage. May cause respiratory irritation.	[8]
2-Butoxyethanol	Known respiratory irritant, and can cause irritation of eyes and skin.	[1] [5]
Dipropylene glycol butyl ether	May cause mild transient eye irritation and little to no skin irritation.	[6]

Genotoxicity

Compound	Assay	Result	Citation(s)
1-Butanol	Ames Test	Not genotoxic	[9]
2-Butoxyethanol	Not specified	Not found to be mutagenic in animal studies.	[5]
Dipropylene glycol butyl ether	Bacterial Mutation Assay	Not expected to be mutagenic in humans.	[6]

Carcinogenicity

Compound	Finding	Citation(s)
1-Butanol	No data available regarding carcinogenicity in humans or animals.	[10]
2-Butoxyethanol	Carcinogenic in rodents, but this may not directly translate to humans. OSHA does not regulate it as a carcinogen.	[5]
Dipropylene glycol butyl ether	No components are listed as carcinogens by ACGIH, IARC, OSHA or NTP.	[6]

Reproductive and Developmental Toxicity

Compound	Finding	Citation(s)
1-Butanol	Not a developmental toxicant in rats at dosages up to 24% of the oral LD50. Mild maternal toxicity and decreased fetal body weight were observed at high inhalation exposures.	[10]
2-Butoxyethanol	At high concentrations (100 ppm and 200 ppm), statistically significant increases in skeletal defects in the litters of exposed pregnant rats were observed.	[5]
Dipropylene glycol butyl ether	Not expected to cause reproductive effects.	[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below is a generalized protocol for a key in vitro genotoxicity assay.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[11]

Objective: To determine if a substance can cause mutations in the DNA of specific bacterial strains.

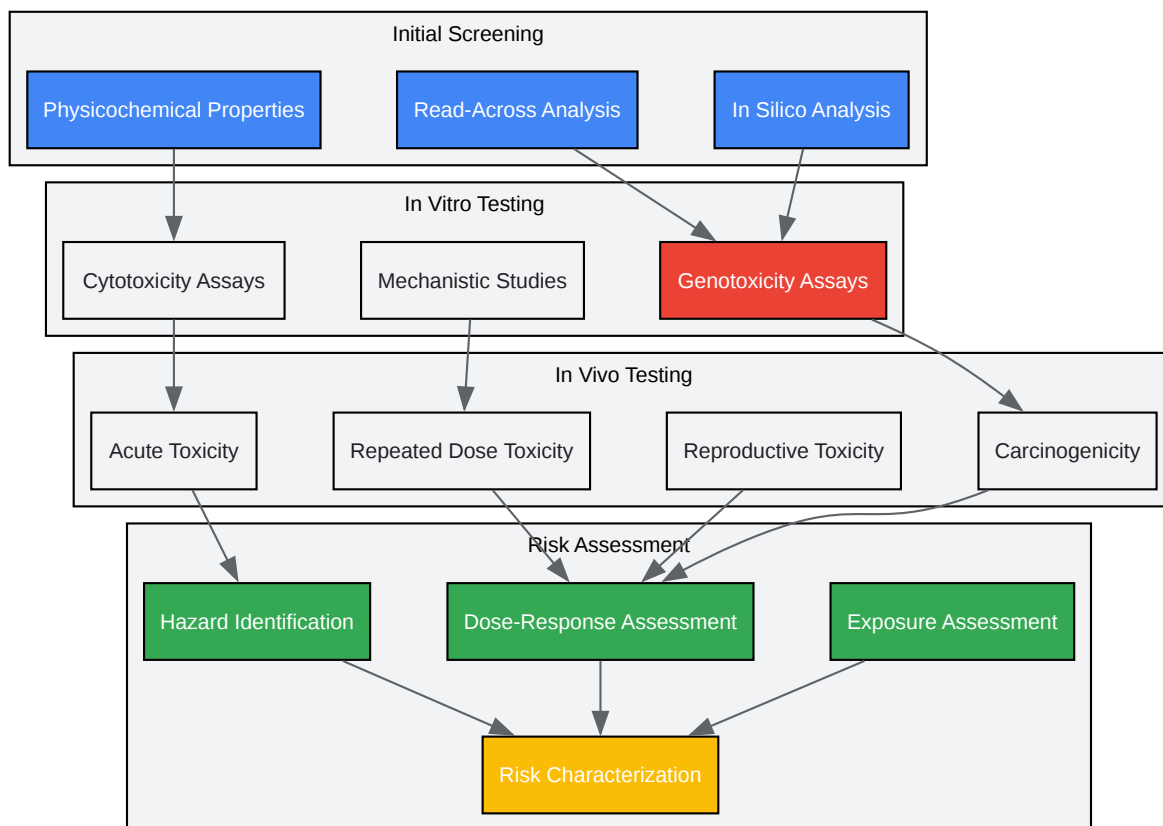
Principle: The assay utilizes several strains of *Salmonella typhimurium* that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. [11][12] The test substance is incubated with the bacteria. If the substance is a mutagen, it will cause a reverse mutation (reversion) in the histidine gene, allowing the bacteria to grow on a histidine-deficient medium.[13]

Generalized Protocol:

- **Strain Selection:** Choose appropriate *S. typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).[11]
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver. This is to assess the mutagenicity of both the parent compound and its metabolites.[12]
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.
- **Plating:** The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.[13]
- **Colony Counting:** The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Visualizations

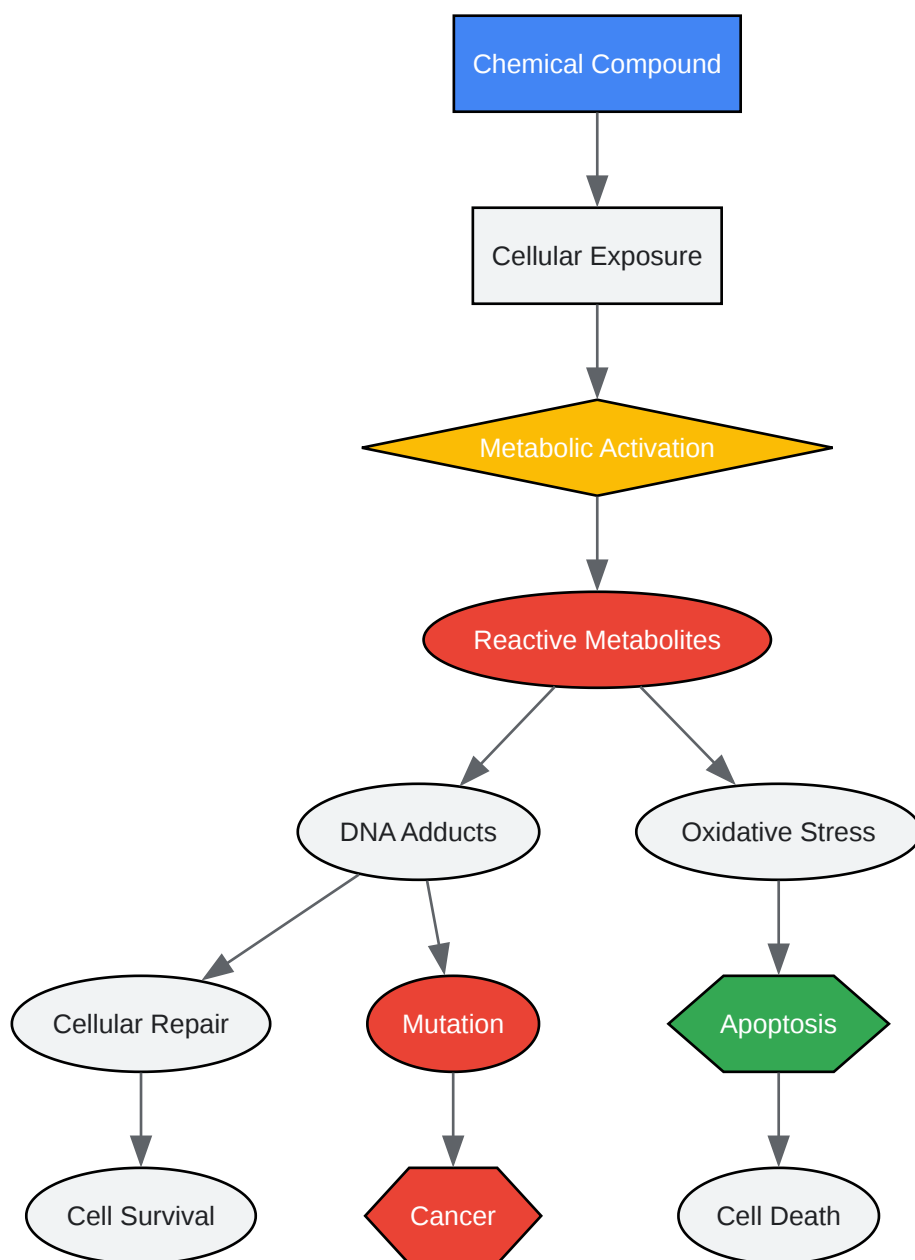
General Workflow for Toxicological Assessment



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Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Signaling Pathway for Cellular Response to Toxicants



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Caption: A simplified signaling pathway illustrating cellular responses to a toxic chemical compound.

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- To cite this document: BenchChem. ["1-Butanol, 3-(3-hydroxybutoxy)-" toxicological profile compared to similar compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3192833#1-butanol-3-3-hydroxybutoxy-toxicological-profile-compared-to-similar-compounds]

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